N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a methylsulfanyl-substituted phenyl ring
Mechanism of Action
Target of action
Furan derivatives are known to interact with a variety of targets in the body, including mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of action
Without specific information about the compound, it’s difficult to describe its exact mode of action. Furan derivatives generally work by interacting with their target receptors and inducing a biological response .
Biochemical pathways
Furan derivatives can affect a wide range of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of action
Furan derivatives have been found to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action environment
The stability and activity of furan derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 3-furan-2-yl-2-hydroxyethylamine with 3-(methylsulfanyl)benzoyl chloride under basic conditions to form the desired diamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the diamide can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.
N’-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal chelation and cytotoxic activities.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide is unique due to the combination of its furan ring, hydroxyethyl group, and methylsulfanyl-substituted phenyl ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22-12-4-2-3-11(7-12)17-15(20)14(19)16-8-13(18)10-5-6-21-9-10/h2-7,9,13,18H,8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMDBYJRFIUHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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